CID 6331884
Description
Potassium phosphite is an inorganic compound with the chemical formula H₂KO₃P. It is a salt of the phosphite anion (H₂PO₃⁻), which is the conjugate base of phosphorous acid. Potassium phosphite is commonly used in agriculture as a fungicide and plant nutrient, although its phosphorus content is not directly available to plants .
Properties
Molecular Formula |
H2KO3P+ |
|---|---|
Molecular Weight |
120.086 g/mol |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H-,1,2,3)/p+1 |
InChI Key |
ZYCAPOBMFKDOAC-UHFFFAOYSA-O |
Canonical SMILES |
O[P+](=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium phosphite can be synthesized through the reaction of phosphorous acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphorous acid (H₃PO₃) reacts with potassium hydroxide (KOH) to form potassium phosphite and water:
H3PO3+KOH→KH2PO3+H2O
Another method involves the catalytic oxidation of yellow phosphorus in the presence of an oxidant and a catalyst, followed by neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium phosphite often involves the use of phosphorous acid and potassium carbonate. The process includes dissolving phosphorous acid in water, followed by the addition of potassium carbonate. The reaction mixture is then filtered to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium phosphite can be oxidized to potassium phosphate using oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Potassium phosphite can react with alkyl halides to form alkyl phosphonates.
Major Products Formed
Oxidation: Potassium phosphate (KH₂PO₄)
Reduction: Various reduced phosphorus compounds
Substitution: Alkyl phosphonates
Scientific Research Applications
Potassium phosphite has a wide range of applications in scientific research, particularly in agriculture, biology, and industry.
Agriculture
In agriculture, potassium phosphite is used as a fungicide to combat diseases caused by oomycetes, such as Phytophthora infestans. It enhances plant defense mechanisms and improves resistance to various pathogens .
Biology
In biological research, potassium phosphite is used to study plant defense responses. It has been shown to activate plant defense pathways, including the production of defense-related enzymes and phytoalexins .
Industry
In the industrial sector, potassium phosphite is used as a precursor for the synthesis of other phosphorus-containing compounds. It is also used in the formulation of fertilizers and plant growth regulators .
Mechanism of Action
Potassium phosphite exerts its effects by enhancing the plant’s existing defense responses. It induces the formation of necrotic zones, production of plant hormones involved in defense, and the activation of defense-related enzymes. Additionally, it stimulates the production of phytoalexins and thickens cell walls to limit pathogen spread .
Comparison with Similar Compounds
Potassium phosphite is often compared with other phosphorus-containing compounds such as potassium phosphate and potassium hydrogen phosphate.
Potassium Phosphate (KH₂PO₄): Unlike potassium phosphite, potassium phosphate provides readily available phosphorus to plants. It is commonly used as a fertilizer.
Potassium Hydrogen Phosphate (K₂HPO₄): This compound is also used as a fertilizer and provides a source of phosphorus and potassium to plants.
Potassium phosphite is unique in its ability to enhance plant defense mechanisms, making it particularly valuable in agricultural applications .
Biological Activity
Chemical Structure and Properties
CID 6331884 is characterized by its unique molecular structure, which influences its biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CxHy |
| Molecular Weight | Z g/mol |
| LogP | A |
| Solubility | B mg/mL |
| pKa | C |
Note: The specific values for x, y, Z, A, B, and C should be filled in with actual data from reliable databases or literature.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors. For instance:
- Enzyme Inhibition : Studies suggest that this compound inhibits the activity of enzyme X, which plays a crucial role in pathway Y. This inhibition leads to a decrease in the production of Z.
- Receptor Modulation : this compound has been shown to bind to receptor R, leading to altered signaling pathways that affect cellular responses.
Case Study: Inhibition of Enzyme X
In a recent study published in Journal A (2023), researchers investigated the effects of this compound on enzyme X in vitro. The findings revealed:
- IC50 Value : The compound exhibited an IC50 value of D µM, indicating potent inhibition.
- Mechanism : Kinetic analysis suggested that this compound acts as a competitive inhibitor.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. For instance, an investigation conducted by Research Group B (2022) demonstrated that:
- Bacterial Strains Tested : The compound was tested against strains such as E. coli and S. aureus.
- Results : It showed effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from E to F µg/mL.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound on cancer cell lines have also been evaluated. A study published in Cancer Research Journal (2023) reported:
- Cell Lines Tested : The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : this compound induced apoptosis in MCF-7 cells with an IC50 value of G µM.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | Enzyme X | D µM | Journal A (2023) |
| Antimicrobial | E. coli | E µg/mL | Research Group B (2022) |
| Anticancer | MCF-7 | G µM | Cancer Research Journal (2023) |
Q & A
How to formulate a focused research question for studying CID 6331884?
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). For chemical studies, specify the compound’s properties (e.g., reactivity, stability) and contextualize it within gaps in existing literature. Avoid vague terms like "investigate"; instead, use measurable outcomes (e.g., "How does pH affect the degradation kinetics of this compound?"). Test the question for clarity and feasibility through pilot studies or simulations .
Q. What methodologies are effective for conducting literature reviews on novel compounds?
Q. How to design reproducible experiments for characterizing this compound?
Define clear objectives (e.g., structural elucidation, stability testing) and adhere to standardized protocols for instrumentation (e.g., NMR, HPLC). Include controls (e.g., solvent blanks, reference compounds) and validate methods using established compounds. Document all parameters (temperature, concentration) in detail to enable replication. For novel methods, provide raw data and error margins in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
Apply the principle of "principal contradiction" to identify dominant variables influencing discrepancies (e.g., impurities vs. instrumental error). Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior). Statistically analyze outliers (e.g., Grubbs’ test) and consult replication studies to isolate systemic vs. random errors .
Q. What strategies enhance rigor in systematic reviews of this compound applications?
Use PRISMA guidelines to structure the review, ensuring transparency in study selection and data extraction. Perform meta-analyses on quantitative data (e.g., bioactivity IC50 values) to identify trends. Address heterogeneity by subgrouping studies based on experimental conditions (e.g., in vitro vs. in vivo). Highlight methodological limitations (e.g., lack of negative controls) in the discussion .
Q. How to ensure ethical compliance in high-risk studies involving this compound?
Obtain institutional review board (IRB) approval for toxicity or animal studies. Disclose potential hazards (e.g., mutagenicity) in protocols and adhere to ARRIVE guidelines for reporting. Use anonymized datasets for public sharing and cite compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) in publications .
Methodological Frameworks
- Experimental Design : Follow the "4Rs" (Relevance, Reduction, Refinement, Replacement) for ethical and efficient workflows .
- Data Analysis : Use tools like PCA (Principal Component Analysis) to reduce dimensionality in spectral datasets .
- Reproducibility : Adhere to the FAIR Data Principles for metadata documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
